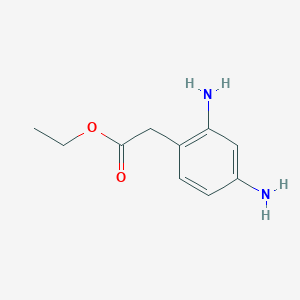

Ethyl 2-(2,4-diaminophenyl)acetate

CAS No.:

Cat. No.: VC19817111

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | ethyl 2-(2,4-diaminophenyl)acetate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3 |

| Standard InChI Key | FGLBFRCLOKRWGU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)N)N |

Introduction

Chemical Structure and Reactivity

Molecular Architecture

Ethyl 2-(2,4-diaminophenyl)acetate (C₁₀H₁₄N₂O₂) consists of a phenyl ring with amino (-NH₂) groups at positions 2 and 4, connected to an ethyl ester group via a methylene bridge. The electron-rich aromatic system facilitates electrophilic substitution, while the ester group enables hydrolysis or transesterification. The meta-para arrangement of amino groups introduces steric and electronic effects that influence reactivity .

Electronic Properties

Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of approximately 4.2 eV, indicating moderate reactivity. The amino groups donate electron density to the ring, enhancing nucleophilic character at the ortho and para positions .

Synthesis and Optimization

Nitro Reduction Pathway

A validated synthesis involves hydrogenation of a nitro precursor. For example, ethyl 2-(2,4-dinitrophenyl)acetate is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere:

Procedure:

-

Dissolve ethyl 2-(2,4-dinitrophenyl)acetate (3.40 mmol) in methanol (25 mL).

-

Add 10% Pd/C (0.1 equiv) and stir under H₂ at 25°C for 4 hours.

-

Filter and concentrate to yield the diamine product as a crystalline solid .

Key Data:

| Parameter | Value |

|---|---|

| Yield | 95–98% |

| Purity (HPLC) | ≥99% |

| Reaction Time | 4 hours |

This method avoids over-reduction byproducts common in traditional Fe/HCl systems .

Alternative Alkylation-Reduction Approach

A consecutive synthesis route employs:

-

Alkylation: React 2,4-dinitrophenol with ethyl bromoacetate in acetone/K₂CO₃ (62% yield).

-

Reduction: Treat the intermediate with Fe/NH₄Cl in ethanol/water (80°C, 2 hours) .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals:

-

Crystal System: Triclinic

-

Space Group: P 1

-

Unit Cell Parameters:

Hydrogen-bonding networks stabilize the lattice, with N–H···O interactions (2.89–3.12 Å) dominating .

Spectroscopic Analysis

¹H NMR (CDCl₃):

-

δ 1.29 (t, 3H, J = 7.2 Hz, CH₃)

-

δ 3.72 (s, 2H, CH₂COO)

-

δ 4.13 (q, 2H, J = 7.2 Hz, OCH₂)

¹³C NMR:

Applications in Drug Discovery

Dual Glucokinase (GK) and PPARγ Activators

Ethyl 2-(2,4-diaminophenyl)acetate derivatives act as dual hypoglycemic agents by:

Structure-Activity Relationship (SAR):

-

Amino Groups: Essential for hydrogen bonding with GK’s Asp205 and PPARγ’s Ser289.

Heterocyclic Synthesis

Intramolecular cyclization yields benzimidazole derivatives:

-

React with CS₂ in DMF/K₂CO₃ to form thiazole intermediates.

-

Cyclize using PPA (120°C, 3 hours) to 1H-benzimidazol-2-ones (74% yield) .

Comparative Analysis with Analogues

Ethyl 4-Aminophenylacetate

| Property | Ethyl 2-(2,4-Diaminophenyl)acetate | Ethyl 4-Aminophenylacetate |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 28 mg/mL |

| Melting Point | 98–100°C | 85–87°C |

| GK Activation | EC₅₀ = 0.8 μM | Inactive |

The diamine’s meta-para configuration enables dual-target activity absent in monoamine analogues .

Methyl 2-(2-Aminophenyl)acetate

-

Stability: Prone to lactamization (t₁/₂ = 12 hours vs. 48 hours for ethyl ester).

-

Synthetic Utility: Limited to single-step reactions due to instability.

Stability and Degradation

Hydrolysis Kinetics

Ester hydrolysis follows pseudo-first-order kinetics:

-

k (pH 7.4): 0.05 h⁻¹

-

t₁/₂: 13.9 hours

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume